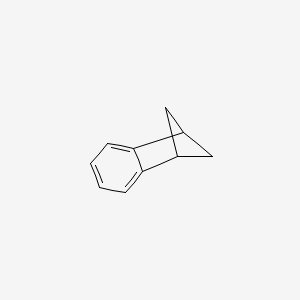
1,3-Methano-1H-indene, 2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Methano-1H-indene, 2,3-dihydro- is an organic compound with the molecular formula C10H10 and a molecular weight of 130.1864 g/mol . This compound is part of the indene family and is characterized by its unique bicyclic structure, which includes a methano bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Methano-1H-indene, 2,3-dihydro- can be achieved through various methods. One efficient procedure involves the hydrogenation of indene . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar hydrogenation reactions, often scaled up with appropriate industrial equipment to ensure efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Methano-1H-indene, 2,3-dihydro- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve hydrogenation, as mentioned in the preparation methods.
Substitution: Electrophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various electrophiles such as halogens or nitro groups
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields saturated hydrocarbons.
Applications De Recherche Scientifique
1,3-Methano-1H-indene, 2,3-dihydro- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Research into its potential use in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for 1,3-Methano-1H-indene, 2,3-dihydro- involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to participate in a range of chemical reactions, influencing pathways such as oxidation and reduction. The specific molecular targets and pathways depend on the context of its application, whether in chemical synthesis or biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indane: Another bicyclic compound with a similar structure but without the methano bridge.
1,1,3-Trimethyl-3-phenylindane: A derivative with additional methyl and phenyl groups.
2,3-Dihydro-1H-indene: A closely related compound with similar chemical properties.
Uniqueness
1,3-Methano-1H-indene, 2,3-dihydro- is unique due to its methano bridge, which imparts distinct chemical properties and reactivity compared to other indene derivatives.
Propriétés
Numéro CAS |
13938-73-3 |
|---|---|
Formule moléculaire |
C10H10 |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
tricyclo[6.1.1.02,7]deca-2,4,6-triene |
InChI |
InChI=1S/C10H10/c1-2-4-10-8-5-7(6-8)9(10)3-1/h1-4,7-8H,5-6H2 |
Clé InChI |
HUXOCLGWKHIXBP-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1C3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one](/img/structure/B14726831.png)
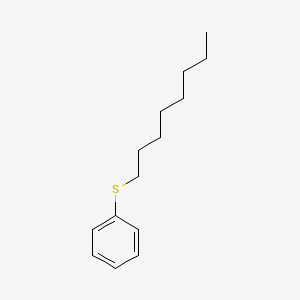
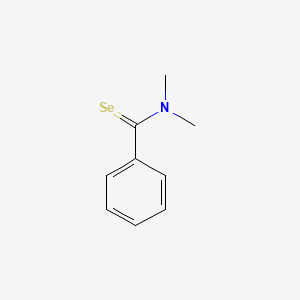
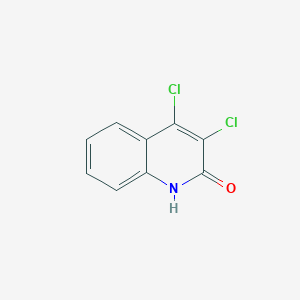
![1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14726862.png)
![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)
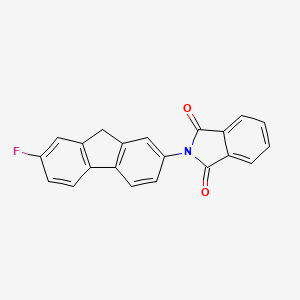

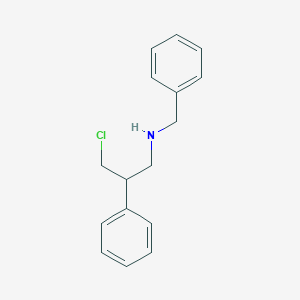
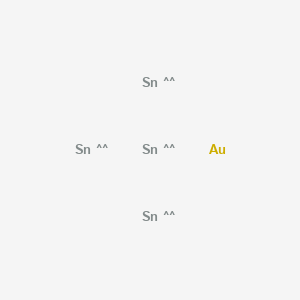
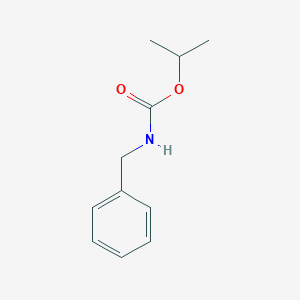

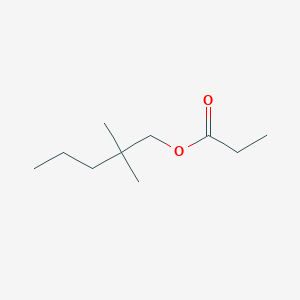
![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)
